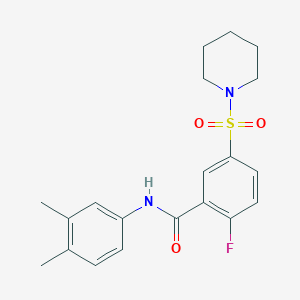

N-(3,4-dimethylphenyl)-2-fluoro-5-piperidin-1-ylsulfonylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N-(3,4-dimethylphenyl)-2-fluoro-5-piperidin-1-ylsulfonylbenzamide” is a complex organic molecule. It contains a benzamide group (a benzene ring attached to a CONH2 group), a piperidine ring (a six-membered ring with one nitrogen atom), and a sulfonyl group (SO2). The benzene ring is substituted with two methyl groups at the 3rd and 4th positions .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The benzamide group might undergo reactions typical of amides, such as hydrolysis. The piperidine ring might participate in reactions involving the nitrogen atom, and the sulfonyl group might undergo reactions with nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. These might include its solubility in various solvents, its melting and boiling points, and its spectral properties .Aplicaciones Científicas De Investigación

Metabolism and Pharmacokinetics

Studies have explored the metabolism and pharmacokinetics of related compounds, demonstrating their potential in medical applications such as treatment for stable angina and atrial fibrillation. For example, research on YM758, a novel inhibitor of the If current channel, identified its metabolites and investigated their renal and hepatic excretion, providing insights into the drug's elimination process (Umehara et al., 2009).

Corrosion Inhibition

Compounds with piperidine derivatives have been studied for their corrosion inhibition properties, offering potential applications in protecting metals against corrosion. Quantum chemical calculations and molecular dynamics simulations have been employed to understand their effectiveness, indicating their use in materials science (Kaya et al., 2016).

Antiproliferative Agents

Research on novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives has shown antiproliferative activity against various carcinoma cells, suggesting their potential in cancer therapy. The structure-activity relationship study highlighted the importance of aromatic and heterocyclic moieties in their antiproliferative efficacy (Prasad et al., 2009).

Radiolabeling for Imaging

The development of radiolabeled compounds for imaging applications, such as positron emission tomography (PET), has been explored. For instance, studies on synthesizing radiolabeled pyrazole derivatives aim at studying CB1 cannabinoid receptors in the brain, demonstrating the role of these compounds in neuropharmacological research (Katoch-Rouse & Horti, 2003).

Mecanismo De Acción

Safety and Hazards

As with any chemical compound, handling “N-(3,4-dimethylphenyl)-2-fluoro-5-piperidin-1-ylsulfonylbenzamide” would require appropriate safety precautions. Without specific safety data, it’s generally advisable to avoid inhalation, ingestion, and skin or eye contact, and to use it only in a well-ventilated area .

Direcciones Futuras

Propiedades

IUPAC Name |

N-(3,4-dimethylphenyl)-2-fluoro-5-piperidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN2O3S/c1-14-6-7-16(12-15(14)2)22-20(24)18-13-17(8-9-19(18)21)27(25,26)23-10-4-3-5-11-23/h6-9,12-13H,3-5,10-11H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFZDWYVHIFBUEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCCCC3)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[4-(thiophene-3-carbonyl)piperazin-1-yl]ethyl}adamantane-1-carboxamide hydrochloride](/img/structure/B2807457.png)

![6-(6-Methylpyrimidin-4-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2807459.png)

![4-[(4-Fluorobenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2807463.png)

![2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2807466.png)

![ethyl 2-[3-methyl-5-oxo-4-(4-phenoxyphenyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2807467.png)

![N-(1-cyanocyclopropyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2807478.png)